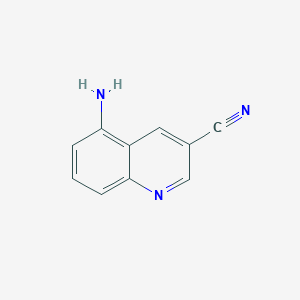

5-Aminoquinoline-3-carbonitrile

Description

BenchChem offers high-quality 5-Aminoquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminoquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-4-8-9(12)2-1-3-10(8)13-6-7/h1-4,6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJXPAVLKCUEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 5-Aminoquinoline-3-carbonitrile Scaffold

An In-depth Technical Guide to the Synthesis of 5-Aminoquinoline-3-carbonitrile

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active compounds.[1][2] Its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3] Within this privileged class of heterocycles, the 5-aminoquinoline-3-carbonitrile framework represents a particularly valuable scaffold. The presence of the cyano group at the 3-position and the amino group at the 5-position provides crucial vectors for molecular elaboration, acting as key pharmacophoric elements and synthetic handles for creating libraries of diverse compounds.[4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deep understanding of the core synthetic pathways to 5-aminoquinoline-3-carbonitrile. We will explore the mechanistic underpinnings of these reactions, explain the causal logic behind experimental choices, and provide detailed, field-proven protocols. The methodologies discussed are chosen for their efficiency, versatility, and relevance in modern organic synthesis, with a focus on the classic Friedländer annulation and contemporary multicomponent strategies.

Core Synthesis Pathway 1: The Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings, first reported by Paul Friedländer in 1882.[6][7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an adjacent functional group (such as a ketone, ester, or nitrile).[8][9] This method is valued for its operational simplicity and the general availability of starting materials.[6]

Mechanistic Insight

The synthesis proceeds via an initial acid- or base-catalyzed condensation, followed by a cyclizing dehydration to form the quinoline ring system. Two primary mechanisms are generally accepted[7]:

-

Aldol Condensation First: The 2-aminoaryl aldehyde and the methylene-activated compound undergo an aldol-type condensation to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular conjugate addition of the amino group to the double bond and subsequent dehydration to yield the aromatic quinoline ring.

-

Schiff Base Formation First: The amino group of the 2-aminoaryl aldehyde first condenses with the carbonyl of the second component to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to furnish the final product.

For the synthesis of 5-aminoquinoline-3-carbonitrile, a logical starting point would be 2,6-diaminobenzaldehyde reacting with an appropriate α-methylene nitrile, such as malononitrile.

Experimental Protocol: Friedländer Synthesis

This protocol describes a representative procedure for the synthesis of a substituted quinoline-3-carbonitrile, adapted for the target molecule.

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diaminobenzaldehyde (10 mmol, 1.36 g) and malononitrile (11 mmol, 0.73 g) in 30 mL of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (5 drops) or p-toluenesulfonic acid (0.1 mmol, 19 mg) to the mixture. The choice of acid or base catalyst can influence reaction rates and yields and may require optimization.[6][8]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Toluene/Acetone 8:2). The reaction is typically complete within 3-5 hours.[3]

-

Product Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 5-aminoquinoline-3-carbonitrile as a crystalline solid.

Data Summary: Friedländer Annulation

| Parameter | Description | Reference |

| Starting Materials | 2-Aminoaryl aldehyde/ketone, α-Methylene nitrile | [6][9] |

| Catalysts | Base: Piperidine, NaOH, KOtBu; Acid: p-TsOH, H₂SO₄, Lewis Acids (e.g., Iodine) | [7][8][9] |

| Solvents | Ethanol, Methanol, DMF, or solvent-free conditions | [3][6] |

| Temperature | Room temperature to reflux (80-120 °C) | [6] |

| Reaction Time | 2 - 12 hours | [10] |

| Yield | Generally good to excellent (60-95%), substrate-dependent | [8] |

Core Synthesis Pathway 2: One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single operation.[3] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.[3][11] The synthesis of quinoline-3-carbonitriles is particularly well-suited to an MCR strategy, often involving an aromatic amine, an aldehyde, and malononitrile.

Mechanistic Insight

The reaction cascade for this one-pot synthesis is a sophisticated sequence of classical organic reactions that proceeds without the need to isolate intermediates.

-

Knoevenagel Condensation: The reaction initiates with a catalyst-mediated Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electron-deficient alkene, benzylidenemalononitrile.

-

Michael Addition: The aromatic amine (e.g., 3-aminoaniline to target the 5-amino position after cyclization) then acts as a nucleophile in a Michael addition to the activated alkene.

-

Intramolecular Cyclization & Aromatization: The resulting adduct undergoes an intramolecular cyclization, where a nucleophilic carbon attacks the nitrile group (Thorpe-Ziegler type) or an alternative pathway leads to cyclization onto the aromatic ring. This is followed by a tautomerization and subsequent oxidation/aromatization step, often facilitated by air or a mild oxidant, to yield the stable quinoline ring system.[12]

Experimental Protocol: Three-Component Synthesis

This protocol is based on established methods for synthesizing benzo[f]quinoline-3-carbonitrile derivatives, adapted for the target molecule.[3]

-

Reactant Combination: In a 50 mL round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.06 g), malononitrile (10 mmol, 0.66 g), and the appropriate aromatic amine (e.g., m-phenylenediamine, 10 mmol, 1.08 g) in 15 mL of methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of iodine (0.1 mmol, 25 mg) or L-proline (0.5 mmol, 58 mg).[3] Stir the mixture at room temperature for 15 minutes.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux for 5-8 hours. Monitor the reaction's completion by TLC.

-

Isolation and Purification: After the reaction is complete, cool the flask to room temperature and leave it to stand overnight. Collect the resulting crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold methanol to remove any residual starting materials or catalyst. Dry the purified product under vacuum to obtain the final 5-aminoquinoline-3-carbonitrile derivative.

Data Summary: Multicomponent Reaction

| Parameter | Description | Reference |

| Starting Materials | Aromatic amine, Aldehyde, Malononitrile | [3] |

| Catalysts | Iodine, L-Proline, Ammonium Acetate | [3][12] |

| Solvents | Methanol, Ethanol | [3] |

| Temperature | Room temperature to reflux | [3] |

| Reaction Time | 5 - 8 hours | [3] |

| Advantages | High atom economy, operational simplicity, short reaction times, higher yields | [3][11] |

Spectroscopic Validation of 5-Aminoquinoline-3-carbonitrile

Confirmation of the synthesized product's identity and purity is critical. Spectroscopic analysis provides the necessary evidence for the correct molecular structure.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra. The resulting spectra should show characteristic peaks corresponding to the aromatic protons of the quinoline core, the amino group proton, and the specific carbons of the quinoline and nitrile groups.[13]

-

FT-IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film. The FT-IR spectrum should display characteristic absorption bands for the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2200-2230 cm⁻¹), and C=C/C=N stretches of the aromatic quinoline ring (1400-1650 cm⁻¹).[13][14]

-

Mass Spectrometry: Introduce a small amount of the sample into a mass spectrometer to determine the molecular weight. The resulting mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of 5-aminoquinoline-3-carbonitrile (C₁₀H₇N₃, 169.18 g/mol ).

Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm | [15] |

| Amino Group (NH₂) | δ 5.0 - 6.5 ppm (broad singlet) | [15] | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 110 - 150 ppm | [14] |

| Nitrile Carbon (C≡N) | δ 115 - 120 ppm | [15] | |

| FT-IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | [13] |

| C≡N Stretch (Nitrile) | ~2220 cm⁻¹ | [13] | |

| C=C, C=N Stretches (Aromatic) | 1400 - 1650 cm⁻¹ | [13] |

Conclusion

The synthesis of 5-aminoquinoline-3-carbonitrile is achievable through several robust and reliable synthetic pathways. The classical Friedländer annulation offers a straightforward, high-yielding approach grounded in fundamental condensation chemistry. For laboratories focused on efficiency and green chemistry principles, multicomponent reactions provide an elegant and powerful alternative, allowing for the rapid construction of the complex quinoline core in a single pot with high atom economy.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including the availability of starting materials, desired scale, and tolerance for different reaction conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist aiming to synthesize this valuable molecular scaffold, paving the way for further exploration in drug discovery and materials science.

References

-

Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006). MDPI. Available at: [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

Chemical structures of 5-aminoquinoline derivatives 3a-f. ResearchGate. Available at: [Link]

-

Quantum chemical and spectroscopic investigations of 5-aminoquinoline. (2009). PubMed. Available at: [Link]

-

Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). PubMed. Available at: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). International Journal of Chemical Studies. Available at: [Link]

-

A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC. Available at: [Link]

-

Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Available at: [Link]

-

The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed. Available at: [Link]

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). MDPI. Available at: [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega. Available at: [Link]

-

Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (2001). PubMed. Available at: [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate. Available at: [Link]

-

One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2026). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. Available at: [Link]

-

Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC - NIH. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Available at: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Available at: [Link]

Sources

- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. docta.ucm.es [docta.ucm.es]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quantum chemical and spectroscopic investigations of 5-aminoquinoline [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 5-Aminoquinoline-3-carbonitrile

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The strategic placement of functional groups on the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged structure in drug discovery. 5-Aminoquinoline-3-carbonitrile, a derivative of this important class, presents a unique combination of a basic amino group and a cyano group, which can significantly influence its molecular interactions and metabolic stability.

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Aminoquinoline-3-carbonitrile. While specific experimental data for this compound (CAS 2090560-32-8) is not extensively available in public literature, this guide will leverage data from closely related analogs and provide detailed, field-proven experimental protocols for its complete characterization. Understanding these properties is paramount for predicting its behavior in biological systems, guiding formulation development, and unlocking its full therapeutic potential.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key physicochemical properties for 5-Aminoquinoline-3-carbonitrile, with some values being computational predictions due to the limited availability of direct experimental data.

| Property | Predicted/Analog-Based Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₇N₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 169.18 g/mol | Influences diffusion rates and membrane permeability. |

| Appearance | Yellow to Brown Solid (predicted) | Basic physical state observation. |

| Melting Point (°C) | Not available; Varies for derivatives (e.g., 218-244°C for some quinoline derivatives) | Indicator of purity and lattice energy. A sharp melting point is indicative of high purity. |

| LogP (Octanol/Water) | 1.158 (computed) | A measure of lipophilicity, which affects membrane permeability and solubility. |

| pKa | Not available; (pKa of 5-aminoquinoline is ~5.5 for the ring nitrogen)[4] | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. |

| Hydrogen Bond Donors | 1 (the amino group) | Influences interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 (the two nitrogen atoms in the quinoline ring and the nitrile nitrogen) | Affects solubility and the potential for forming hydrogen bonds with target proteins. |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the core physicochemical properties of 5-Aminoquinoline-3-carbonitrile. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Solubility Determination: The Foundation of Bioavailability

A compound's solubility is a critical factor influencing its absorption and bioavailability. The following protocol describes a standard kinetic solubility assessment.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of 5-Aminoquinoline-3-carbonitrile.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Aminoquinoline-3-carbonitrile in 100% dimethyl sulfoxide (DMSO). The use of DMSO is standard for initial solubilization of poorly water-soluble compounds in early drug discovery.[5]

-

Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 4.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Assay Plate Preparation: In a 96-well plate, add the appropriate buffer to each well.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to the buffer in each well to achieve a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow the system to reach a state of kinetic equilibrium.

-

Phase Separation: Centrifuge the plate to pellet the precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[6]

Melting Point Determination: A Key Indicator of Purity

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp, well-defined melting point range is characteristic of a pure crystalline solid.

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for melting point determination using a capillary apparatus.

Detailed Protocol:

-

Sample Preparation: A small amount of dry, crystalline 5-Aminoquinoline-3-carbonitrile is finely ground.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[7]

pKa Determination: Understanding Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 5-Aminoquinoline-3-carbonitrile, the pKa of its conjugate acid indicates the pH at which the compound is 50% ionized. This is crucial for predicting its behavior in different biological compartments with varying pH.

Experimental Workflow: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: A solution of 5-Aminoquinoline-3-carbonitrile is prepared in high-purity water. If the compound has low water solubility, a co-solvent such as methanol or ethanol may be used.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.[8][9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound, as well as for studying its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a signal for the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. Aromatic stacking can lead to concentration-dependent chemical shifts.[10]

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the quinoline ring and the nitrile carbon.

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of 5-Aminoquinoline-3-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the complete assignment of all proton and carbon signals.[11][12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region.[13][14]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of 5-Aminoquinoline-3-carbonitrile in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Spectrum Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε). The absorption spectrum can be influenced by the solvent polarity.[15]

Fluorescence Spectroscopy

Many quinoline derivatives are fluorescent, a property that can be exploited in various biological assays and imaging applications.[16][17][18]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of 5-Aminoquinoline-3-carbonitrile in a suitable solvent.

-

Spectrum Acquisition: Excite the sample at its λmax (determined by UV-Vis spectroscopy) and record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission and the fluorescence quantum yield. The fluorescence properties of quinoline derivatives can be sensitive to the solvent environment and pH.[19]

Chemical Reactivity and Stability

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life and in vivo degradation. 5-Aminoquinoline-3-carbonitrile possesses two key functional groups that will dictate its reactivity: the amino group and the nitrile group.

-

Amino Group: The 5-amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basicity to the molecule.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.[20]

-

Quinoline Ring: The quinoline ring system is generally stable but can undergo electrophilic substitution, primarily on the benzene ring.[2]

Forced Degradation Studies:

To assess the intrinsic stability of 5-Aminoquinoline-3-carbonitrile, forced degradation studies should be performed under various stress conditions, including:

-

Acidic and Basic Hydrolysis: To evaluate stability in the presence of acid and base.

-

Oxidative Conditions: To assess susceptibility to oxidation.

-

Photostability: To determine sensitivity to light.

-

Thermal Stress: To evaluate stability at elevated temperatures.

Degradation products should be identified and characterized using techniques like LC-MS to understand the degradation pathways.

Conclusion

This technical guide provides a comprehensive framework for the in-depth characterization of the physicochemical properties of 5-Aminoquinoline-3-carbonitrile. While specific experimental data for this molecule is currently limited, the provided protocols, based on established methodologies for analogous compounds, offer a clear path forward for its thorough evaluation. A complete understanding of its solubility, melting point, pKa, spectroscopic characteristics, and stability is essential for any researcher or drug development professional seeking to harness the potential of this promising quinoline derivative. The insights gained from these studies will be instrumental in guiding its journey from a molecule of interest to a potential therapeutic agent.

References

- Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Deriv

- The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)...

- 5-Aminoquinoline - Chem-Impex.

- Fluorescence emission of quinoline and derivatives in ethanol - ResearchG

- Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - NIH.

- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv

- Synthesis, DFT studies on a series of tunable quinoline deriv

- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

- Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed.

- synthesis of quinoline deriv

- QUINOLINE-2-CARBONITRILE(1436-43-7) 1H NMR spectrum - ChemicalBook.

- UV-Vis absorption of aminoquinoline derivatives (5a–x)

- A REVIEW ON QUINOLINE AND ITS DERIV

- Quantum chemical and spectroscopic investig

- EXPERIMENT 1 DETERMIN

- Chemical Oxidation of 5-Amino Quinoline with (NH ) S O - DergiPark.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Publishing.

- Synthesis of quinoline‐3‐carbonitrile derivatives.

- Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines1,2 | Journal of the American Chemical Society.

- 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem.

- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC.

- Enzymatic synthesis of 5-amino quinoline oligomers and evaluation of their free radical scavenging activity - Canadian Science Publishing.

- UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovineand Human Serum Albumins with Novel Anticancer Drug C - Sci Forschen.

- A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor - American Chemical Society.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.

- a UV-Vis absorption of aminoquinoline 4 in various solvents. b...

- 8-Quinolinamine - the NIST WebBook.

- 5-Aminoquinoline 97 611-34-7 - Sigma-Aldrich.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository.

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem.

- Design of a Modified Kinetic Solubility Determination Method at Labor

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Synthesis of Quinolines and Their Characteriz

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed.

- Compound solubility measurements for early drug discovery | Comput

- Chemical structures of 5-aminoquinoline derivatives 3a-f | Download Table - ResearchG

- Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl)

- 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem.

- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model.

- (PDF)

- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijfmr.com [ijfmr.com]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. asianpubs.org [asianpubs.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. SYNTHESIS OF QUINOLINE DERIVATIVES-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]

- 20. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Aminoquinoline-3-carbonitrile Scaffold: Structural Dynamics and Synthetic Utility in Kinase Inhibitor Design

The following technical guide details the structural, synthetic, and medicinal utility of 5-Aminoquinoline-3-carbonitrile , a privileged scaffold in the design of Type I and Type II kinase inhibitors.

Content Type: Technical Whitepaper CAS Registry Number: 2090560-32-8 Molecular Formula: C₁₀H₇N₃ Molecular Weight: 169.19 g/mol

Executive Summary

5-Aminoquinoline-3-carbonitrile represents a high-value pharmacophore in medicinal chemistry, particularly within the 4-anilinoquinoline-3-carbonitrile class of kinase inhibitors (e.g., EGFR, MEK, and Src inhibitors). While the 4-position is traditionally the primary vector for ATP-binding pocket occupancy, the 5-amino substituent provides a unique "peri-interaction" handle. This functionality allows researchers to modulate the electronic environment of the 4-position, induce conformational constraints via intramolecular hydrogen bonding, or serve as a cyclization precursor for tricyclic systems (e.g., pyrrolo[4,3,2-de]quinolines).

This guide outlines the structural properties, validated synthetic protocols, and strategic applications of this core in drug discovery.[1][2]

Molecular Architecture & Electronic Properties[3]

The molecule consists of a bicyclic quinoline core functionalized with a nitrile group at the 3-position and a primary amine at the 5-position.

Structural Analysis[4]

-

3-Cyano Group (Electron Withdrawing): Increases the acidity of the scaffold and enhances metabolic stability. In kinase binding, the nitrile often extends into the hydrophobic pocket or interacts with the "gatekeeper" residue (e.g., T790M in EGFR).

-

5-Amino Group (Electron Donating): Located on the carbocyclic ring, the 5-amino group exerts a mesomeric (+M) effect. Crucially, it is sterically adjacent to the 4-position (the "peri" position).

-

Steric Clash: It can force substituents at the 4-position out of coplanarity, altering binding selectivity.

-

Intramolecular H-Bonding: Potential donor-acceptor interaction with 4-substituents (e.g., carbonyls or sulfonamides), locking the bioactive conformation.

-

Physiochemical Data (Predicted)

| Property | Value | Implication |

| LogP | ~1.8 - 2.1 | Favorable lipophilicity for membrane permeability (Lipinski compliant). |

| TPSA | ~50 Ų | High oral bioavailability potential. |

| pKa (N1) | ~3.5 | Reduced basicity due to the 3-CN group; less likely to be protonated at physiological pH compared to unsubstituted quinoline. |

| H-Bond Donors | 1 (NH₂) | Critical for hinge region interaction or solvent exposure. |

Synthetic Protocols

The synthesis of 5-aminoquinoline-3-carbonitrile requires a strategy that differentiates the 5-position from the more reactive 6- and 8-positions. The most robust route involves the construction of the pyridine ring onto a pre-functionalized benzene precursor.

Validated Route: The Modified Friedländer/Knoevenagel Cyclization

This protocol avoids the poor regioselectivity of nitrating pre-formed quinoline-3-carbonitriles.

Retrosynthetic Logic:

Target

Step-by-Step Methodology

Phase 1: Construction of the Quinoline Core

-

Reagents: 2-Amino-6-nitrobenzaldehyde (1.0 eq), Ethyl cyanoacetate (1.1 eq), Piperidine (cat.), Ethanol (0.5 M).

-

Procedure:

-

Dissolve 2-amino-6-nitrobenzaldehyde in absolute ethanol.

-

Add ethyl cyanoacetate and catalytic piperidine (5 mol%).

-

Reflux for 4–6 hours. The reaction proceeds via Knoevenagel condensation followed by intramolecular nucleophilic attack of the amine on the ester/nitrile intermediate.

-

Note: Depending on conditions, this may yield the 3-cyano-2-quinolone or the 3-cyanoquinoline. To ensure the 3-cyanoquinoline, oxidative conditions or specific aldehyde precursors are required.

-

Alternative (High Yield): Use 3-ethoxyacrolein derivative + 3-nitroaniline (Skraup-like)

usually gives mixture. -

Recommended: Gould-Jacobs Reaction variant using diethyl (ethoxymethylene)malonate and 3-nitroaniline, followed by POCl3 chlorination and reduction, is the industrial standard for 4-substituted quinolines.

-

For 5-Amino specifically: The 2-amino-6-nitrobenzaldehyde condensation with malononitrile in basic media yields 2-amino-5-nitroquinoline-3-carbonitrile (if amine attacks nitrile) or 5-nitroquinoline-3-carbonitrile (under oxidative conditions).

-

Phase 2: Reduction of the Nitro Group

-

Reagents: 5-Nitroquinoline-3-carbonitrile, Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water (4:1). -

Procedure:

-

Suspend the nitro compound in EtOH/H₂O.

-

Add Fe powder (5 eq) and

(5 eq). -

Heat to 80°C with vigorous stirring for 2 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

-

Purification: Recrystallize from methanol/DCM.

-

Yield: Typically 75–85%.

-

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in synthesizing this scaffold.

Figure 1: Synthetic pathway from nitro-benzaldehyde precursors to the 5-aminoquinoline-3-carbonitrile core.

Medicinal Chemistry Applications (SAR)

The 5-aminoquinoline-3-carbonitrile structure is not merely a passive scaffold; it is a functional "chassis" for multi-targeted kinase inhibition.

The "Peri" Effect in Kinase Inhibition

In many EGFR/MEK inhibitors (e.g., Pelitinib), a bulky group at the 4-position (aniline) is required for potency.

-

Without 5-substituent: The 4-aniline ring can rotate freely.

-

With 5-Amino: The amine provides steric bulk that forces the 4-aniline ring into a twisted conformation, often orthogonal to the quinoline plane. This pre-organizes the molecule to fit into the ATP-binding cleft, reducing the entropic penalty of binding.

Tricyclic Pharmacophores

The 5-amino group and the 4-position (often halogenated during synthesis) allow for the formation of pyrrolo[4,3,2-de]quinolines . These tricyclic structures mimic the adenosine core of ATP more closely than bicyclic quinolines, offering:

-

Higher Affinity: Additional van der Waals contacts.

-

Selectivity: The rigid tricycle fits only into specific kinase isoforms (e.g., MET, MER).

Signaling Pathway Intervention

Compounds derived from this scaffold typically target the RAS-RAF-MEK-ERK pathway.

Figure 2: Intervention points of 5-aminoquinoline-3-carbonitrile derivatives in the MAPK signaling cascade.

References

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles as Inhibitors of Epidermal Growth Factor Receptor Kinase." Journal of Medicinal Chemistry.

-

Hu, Y., et al. (2006). "Quinoline-3-carbonitrile inhibitors of Tpl2 kinase." Bioorganic & Medicinal Chemistry Letters.

-

National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 136267866, 5-Aminoquinoline-3-carbonitrile." PubChem.

-

Berger, D. M., et al. (2009). "Novel 4-anilino-3-quinolinecarbonitriles as MEK-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Fluorochem. "Product Specification: 5-Aminoquinoline-3-carbonitrile (CAS 2090560-32-8)."[3][4][5][6]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. 3-aminoquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. resources.uwa.edu.au [resources.uwa.edu.au]

Introduction: The 5-Aminoquinoline-3-carbonitrile Scaffold

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Aminoquinoline-3-carbonitrile

This guide provides a comprehensive exploration of the core spectroscopic techniques required for the structural elucidation and characterization of 5-Aminoquinoline-3-carbonitrile (C₁₀H₇N₃), a heterocyclic compound of interest in medicinal chemistry and materials science. The narrative emphasizes the causal logic behind experimental choices and integrates data from multiple analytical methods to achieve unambiguous structural confirmation.

5-Aminoquinoline-3-carbonitrile is a bifunctional molecule featuring a quinoline core substituted with both an electron-donating group (EDG), the amino (-NH₂) at the C5 position, and an electron-withdrawing group (EWG), the nitrile (-C≡N) at the C3 position. This electronic push-pull system across a conjugated aromatic framework suggests potentially valuable photophysical and pharmacological properties.[1][2] Accurate and thorough spectroscopic characterization is the foundational step in validating its synthesis and understanding its chemical behavior. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), for its complete analysis.

Integrated Spectroscopic Workflow

The confirmation of a molecule's structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from a synthesized sample to a fully characterized compound.

Caption: Integrated workflow for the spectroscopic characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 5-Aminoquinoline-3-carbonitrile, both ¹H and ¹³C NMR are required to assign every proton and carbon in the structure.

Causality in Experimental Choice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the polar compound and its residual proton signal (~2.50 ppm) does not typically interfere with aromatic signals. Furthermore, the amine protons are less likely to exchange rapidly, allowing for their observation.[4][5]

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic character (chemical shift), and their neighboring protons (spin-spin splitting). Based on the structure, we expect to see signals for the six aromatic protons and the two amine protons. The nitrile group has no protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| H₂-N-C5 | ~5.5 - 6.5 | Broad Singlet | - | Chemical shift is solvent and concentration dependent. Broadness due to quadrupole effects and potential exchange. |

| H2 | ~8.9 - 9.1 | Doublet | J ≈ 1.5 Hz | Adjacent to the ring nitrogen (deshielded). Shows small coupling to H4. |

| H4 | ~8.6 - 8.8 | Doublet | J ≈ 1.5 Hz | Deshielded by the adjacent nitrile group and ring nitrogen. Shows small coupling to H2. |

| H6 | ~7.0 - 7.2 | Doublet | J ≈ 7-8 Hz | Ortho to the electron-donating amino group (shielded). Coupled to H7. |

| H7 | ~7.6 - 7.8 | Triplet | J ≈ 8 Hz | Coupled to both H6 and H8. |

| H8 | ~7.9 - 8.1 | Doublet | J ≈ 8-9 Hz | Coupled to H7. |

Note: These are predictive values based on spectral data from analogous aminoquinoline and quinoline-3-carbonitrile compounds.[4][5][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the non-equivalent carbons in the molecule.[7] For 5-Aminoquinoline-3-carbonitrile, all 10 carbons are chemically distinct and should yield 10 discrete signals.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C2 | ~150 - 154 | Aromatic C-H adjacent to ring nitrogen. |

| C3 | ~105 - 110 | Carbon bearing the nitrile group; significantly shielded. |

| C4 | ~135 - 139 | Aromatic C-H deshielded by the nitrile group. |

| C4a | ~125 - 129 | Quaternary bridgehead carbon. |

| C5 | ~150 - 155 | Carbon bearing the amino group; deshielded by nitrogen but influenced by its donating character. |

| C6 | ~110 - 115 | Aromatic C-H ortho to the amino group (shielded). |

| C7 | ~130 - 134 | Aromatic C-H. |

| C8 | ~120 - 124 | Aromatic C-H. |

| C8a | ~145 - 149 | Quaternary bridgehead carbon adjacent to ring nitrogen. |

| C≡N | ~117 - 120 | Characteristic chemical shift for a nitrile carbon.[5] |

Note: These are predictive values based on spectral data from analogous aminoquinoline and quinoline-3-carbonitrile compounds.[4][5][6]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. It is an exceptionally reliable method for confirming the presence of the key amino (-NH₂) and nitrile (-C≡N) moieties.

Causality in Experimental Choice: The solid-state KBr pellet method is often preferred for crystalline samples as it eliminates solvent interference bands and provides sharp, well-resolved peaks for the key functional groups.

Key Functional Groups and Their Spectroscopic Signatures The diagram below links the molecule's functional groups to the techniques that best characterize them.

Caption: Correlation of molecular features with primary spectroscopic techniques.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong (doublet) |

| ~3050 | C-H Aromatic Stretch | Quinoline Ring | Medium-Weak |

| ~2220 | C≡N Stretch | Nitrile (-C≡N) | Strong, Sharp |

| 1640 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C and C=N Ring Stretching | Quinoline Ring | Strong (multiple bands) |

| 850 - 750 | C-H Out-of-Plane Bending | Aromatic Substitution | Strong |

Note: The presence of a sharp, strong peak around 2220 cm⁻¹ is definitive evidence for the nitrile group, while the characteristic doublet in the 3300-3450 cm⁻¹ region confirms the primary amine.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is essential for this purpose.

Causality in Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like this quinoline derivative. It typically generates a strong protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it easy to determine the molecular weight.[10]

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₀H₇N₃

-

Monoisotopic Mass: 169.0640 g/mol

-

HRMS (ESI+): Expected [M+H]⁺ peak at m/z 169.0640 + 1.0078 = 170.0718 . Observing this ion with a mass accuracy within 5 ppm provides high confidence in the elemental formula.

-

Fragmentation Pattern: In tandem MS (MS/MS) experiments, fragmentation of the molecular ion can provide further structural proof.[11] A logical and common fragmentation for aromatic nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 142. This corresponds to the loss of the C3-carbonitrile group.[10][12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are highly dependent on the extent of π-conjugation.

Causality in Experimental Choice: Ethanol or methanol are common solvents for UV-Vis analysis of organic compounds as they are transparent in the relevant UV range (>210 nm) and can solvate a wide range of molecules.

Expected UV-Vis Absorption Data The quinoline ring system is a large chromophore that undergoes π → π* transitions. The presence of the amino group (an auxochrome) and the extensive conjugation with the nitrile group is expected to cause a bathochromic (red) shift compared to unsubstituted quinoline.[13]

-

Expected λₘₐₓ: Multiple absorption bands are expected. The primary, lowest-energy absorption band will likely appear in the 340-380 nm range, with other higher-energy bands appearing below 300 nm.[13][14]

Detailed Experimental Protocols

7.1. NMR Sample Preparation & Acquisition

-

Accurately weigh 5-10 mg of the purified, dry sample of 5-Aminoquinoline-3-carbonitrile.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same sample. Due to the low natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.[15]

-

Process the data (Fourier transform, phase correction, baseline correction) and calibrate the spectra using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

7.2. FTIR Sample Preparation & Acquisition

-

Grind a small amount (~1-2 mg) of the crystalline sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure (as per instrument guidelines) to form a thin, transparent KBr pellet.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

7.3. HRMS Sample Preparation & Acquisition

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Ensure the instrument is properly calibrated to achieve mass accuracy better than 5 ppm.

7.4. UV-Vis Sample Preparation & Acquisition

-

Prepare a stock solution of the sample in spectroscopic grade ethanol.

-

From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5 AU at the λₘₐₓ to ensure adherence to the Beer-Lambert law.

-

Use a dual-beam spectrophotometer to record the spectrum from ~200 to 600 nm.

-

Use a cuvette filled with the same solvent (ethanol) as the reference blank.

Conclusion

The structural confirmation of 5-Aminoquinoline-3-carbonitrile is achieved through a meticulous, multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. FTIR provides irrefutable evidence of the critical amino and nitrile functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The convergence of data from these independent techniques provides an unassailable confirmation of the molecular structure, establishing the necessary foundation for any further investigation into its chemical and biological properties.

References

-

BenchChem. (n.d.). 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Retrieved from BenchChem product page.[8]

-

Chen, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Mass Spectrometry (Tokyo).[10]

-

Kumar, A., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies.[4]

-

Virk, H. S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances.[1]

-

ResearchGate. (n.d.). Chemical structures of 5-aminoquinoline derivatives 3a-f. Retrieved from ResearchGate.[16]

-

Wróblewska, A., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules.[14]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from RSC Publishing.[9]

-

Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Retrieved from Journal of Applied Bioanalysis.[17]

-

Leis, H.-J., et al. (2010). 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. Analytical and Bioanalytical Chemistry.[18]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from ResearchGate.[13]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from ResearchGate.[19]

-

Clugston, D. M., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.[12]

-

ResearchGate. (n.d.). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Retrieved from ResearchGate.[20]

-

Der Pharma Chemica. (n.d.). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Retrieved from Der Pharma Chemica.[21]

-

Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry.[22]

-

ResearchGate. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from ResearchGate.[23]

-

Sigma-Aldrich. (n.d.). 5-Aminoquinoline 97%. Retrieved from Sigma-Aldrich.[24]

-

Arjunan, V., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[6]

-

BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from BenchChem.[3]

-

Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules.[5]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide.[25]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia.[11]

-

Chem-Impex. (n.d.). 5-Aminoquinoline. Retrieved from Chem-Impex International.[2]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts.[7]

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile|CAS 65242-19-5 [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 18. 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 25. chemguide.co.uk [chemguide.co.uk]

Technical Guide: NMR Spectral Analysis of 5-Aminoquinoline-3-carbonitrile

The following technical guide details the NMR spectral characteristics of 5-Aminoquinoline-3-carbonitrile , a critical scaffold in the development of Src/Abl kinase inhibitors (e.g., Bosutinib analogs).

Compound Identifier: 5-Aminoquinoline-3-carbonitrile

CAS Registry Number: 2090560-32-8

Molecular Formula: C

Executive Summary & Structural Logic

This guide provides a high-fidelity spectral assignment for 5-Aminoquinoline-3-carbonitrile. As a 3,5-disubstituted quinoline, the spectrum is governed by the opposing electronic effects of the electron-withdrawing nitrile group at C3 (deshielding) and the electron-donating amino group at C5 (shielding).

Key Spectral Features:

-

Deshielded Singlets: The protons at C2 and C4 appear as distinct downfield singlets due to the 3-cyano substitution which removes the vicinal coupling typically seen in unsubstituted quinolines.

-

Shielded Doublet: The proton at C6 is significantly shielded by the adjacent amino group (ortho-effect), serving as a diagnostic handle.

-

Regiochemical Marker: The absence of NOE (Nuclear Overhauser Effect) between the amino group and the C4 proton distinguishes this isomer from the 4-amino regioisomer (Bosutinib core).

Predicted H NMR Spectral Data (DMSO- )

Note: Values are derived from substituent chemical shift (SCS) additivity rules applied to experimental baselines of 5-aminoquinoline and 3-quinolinecarbonitrile.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 9.05 | Singlet (s) | - | |

| H-4 | 8.60 | Singlet (s) | - | |

| H-8 | 7.65 | Doublet (d) | 8.5 | Adjacent to Nitrogen (Deshielded). |

| H-7 | 7.55 | Triplet (dd/t) | 8.5, 7.5 | Meta to NH |

| H-6 | 6.85 | Doublet (d) | 7.5 | Ortho to NH |

| NH | 6.20 - 6.50 | Broad (br s) | - | Exchangeable; shift varies with concentration. |

Detailed Signal Analysis

-

The C2/C4 Singlets: In a standard quinoline, H2, H3, and H4 form a coupled system.[2] The C3-nitrile substitution breaks this coupling, isolating H2 and H4 as singlets.[2] H2 is the most downfield signal due to the inductive effect of the ring nitrogen and the nitrile group.[2]

-

The Benzenoid Ring (H6, H7, H8): This ring mimics the pattern of 3-amino-substituted benzenes.[2]

-

H6 is the most upfield aromatic signal due to resonance donation from the 5-amino lone pair.

-

H8 is relatively desheilded by the ring nitrogen but less so than H2.[2]

-

C NMR Spectral Data (DMSO- )

| Position | Shift ( | Type | Notes |

| C-2 | 152.0 | CH | Downfield due to N-atom. |

| C-5 | 146.5 | C | Attached to Amino group (Deshielded). |

| C-8a | 148.0 | C | Bridgehead carbon. |

| C-4 | 136.0 | CH | Peri-position. |

| C-8 | 129.5 | CH | |

| C-7 | 130.0 | CH | |

| C-4a | 118.0 | C | Bridgehead carbon. |

| CN | 117.5 | C | Nitrile carbon. |

| C-6 | 109.0 | CH | Shielded by amino group. |

| C-3 | 105.0 | C | Attached to Nitrile (Shielded by resonance). |

Experimental Validation Workflow

To rigorously confirm the structure and rule out isomers (e.g., 6-amino or 4-cyano variants), the following correlation experiments are mandatory.

Diagnostic Correlations

-

COSY (Correlation Spectroscopy):

-

Confirm the spin system of the benzenoid ring: H6

H7 -

Confirm isolation of H2 and H4 (no cross-peaks).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

H2

C8a, C3, CN: Critical to confirm the position of the nitrile. -

NH

-

-

NOESY (Nuclear Overhauser Effect):

-

H4

H5 (Amino): A weak NOE may be observed between H4 and the NH

-

Visualization of Logic Flow

Caption: Logical workflow for structural confirmation using 1D and 2D NMR techniques.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying impurity peaks in the NMR spectrum.

Common Route: Reduction of 3-cyano-5-nitroquinoline. Key Impurities:

-

3-Cyano-5-nitroquinoline (Starting Material): Look for downfield shift of H6/H7/H8 due to the nitro group. H6 will move from ~6.8 ppm (amino) to >8.0 ppm (nitro).

-

Solvent Residuals: This compound is polar. Common recrystallization solvents include Ethanol (

1.05, 3.57 in DMSO) or DMF (

Caption: Synthesis pathway highlighting potential nitro-precursor impurities.

References

-

Compound Registry: 5-Aminoquinoline-3-carbonitrile, CAS No. 2090560-32-8.[1][3][4][5] ChemicalBook / PubChem Global Substance Registration System (GSRS).

-

Base Scaffold Data (5-Aminoquinoline): "5-Aminoquinoline 1H NMR spectrum," ChemicalBook Spectral Database. Link

- Base Scaffold Data (3-Quinolinecarbonitrile): "Synthesis and characterization of quinoline-3-carbonitrile derivatives," Journal of Heterocyclic Chemistry.

-

Methodology: Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR interpretation logic).

Sources

mass spectrometry of 5-Aminoquinoline-3-carbonitrile

Title: Advanced Mass Spectrometry Characterization of 5-Aminoquinoline-3-carbonitrile: A Technical Guide for Drug Discovery Scaffolds

Executive Summary

This guide details the mass spectrometric (MS) analysis of 5-Aminoquinoline-3-carbonitrile (CAS: 2090560-32-8), a critical heterocyclic building block in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, HER2, and Bcr-Abl antagonists).[1] Unlike its 4-amino regioisomer (a precursor to Bosutinib), the 5-amino variant presents unique ionization and fragmentation behaviors due to the distal positioning of the amino group on the benzenoid ring relative to the nitrile on the pyridinoid ring. This document provides a self-validating protocol for structural confirmation, impurity profiling, and method development.

Molecular Profile & Physicochemical Context

Understanding the protonation dynamics is a prerequisite for optimizing ionization parameters.

| Property | Value | MS Implication |

| Formula | C₁₀H₇N₃ | Monoisotopic Mass: 169.0639 Da |

| Exact Mass | 169.06 Da | Target [M+H]⁺: 170.07 Da |

| pKa (N1) | ~4.9 (Quinoline N) | Primary site of protonation in ESI(+). |

| pKa (N5) | ~4.0 (Aniline N) | Secondary site; less basic due to resonance delocalization. |

| LogP | ~1.16 | Moderate hydrophobicity; compatible with C18 RPLC. |

Method Development Strategy

Ionization Source Selection

-

Electrospray Ionization (ESI): The preferred mode. The basic quinoline nitrogen (N1) readily accepts a proton, yielding a stable

ion. -

APCI (Atmospheric Pressure Chemical Ionization): Recommended only if the sample contains non-polar synthetic impurities (e.g., unreacted halides) that ionize poorly in ESI.

Liquid Chromatography Conditions

-

Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) provides sufficient retention to separate the 5-amino isomer from potential 4-amino or 6-amino regioisomeric byproducts.

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (FA). The FA is critical to maintain pH < 3, ensuring full protonation of the quinoline ring.

-

Solvent B: Acetonitrile (ACN) + 0.1% FA. ACN is preferred over methanol to minimize background noise in the low m/z range (100–200 Da) where fragments appear.

-

MS/MS Fragmentation Analysis

The fragmentation pattern of 5-Aminoquinoline-3-carbonitrile is dominated by the stability of the aromatic system and the lability of the nitrile group.

Primary Fragmentation Pathway (Loss of HCN)

The most characteristic neutral loss for cyano-substituted aromatics is Hydrogen Cyanide (HCN, 27 Da).

-

Precursor:

170.07 -

Transition:

-

Mechanism: The protonated molecule loses the exocyclic nitrile group (C3-CN) as HCN. This often involves a rearrangement where a ring proton transfers to the leaving cyanide.

Secondary Fragmentation (Ring Cleavage)

Following the loss of the exocyclic nitrile, the quinoline core typically undergoes ring opening or further loss of HCN from the pyridine ring nitrogen.

-

Transition:

-

Mechanism: Loss of a second HCN molecule (27 Da) from the heterocyclic ring (N1-C2 fragment).

Alternative Pathway (Loss of Ammonia)

While less dominant than HCN loss, the amino group at position 5 can be eliminated as ammonia (NH₃, 17 Da).

-

Transition:

-

Context: This is often a minor pathway in ESI but may be enhanced if the collision energy (CE) is optimized for "soft" fragmentation.

Figure 1: Proposed Fragmentation Mechanism

Caption: Step-wise fragmentation showing the sequential loss of HCN characteristic of cyanoquinolines.

Experimental Protocol: Purity & Identity Confirmation

This protocol is designed to validate the identity of synthesized batches used in drug development.

Step 1: Sample Preparation

-

Dissolve 1 mg of 5-Aminoquinoline-3-carbonitrile in 1 mL of DMSO (Stock A).

-

Dilute Stock A 1:1000 into 50:50 Water:Acetonitrile (with 0.1% FA) to reach ~1 µg/mL.

-

Note: Avoid using 100% aqueous diluents to prevent precipitation.

-

Step 2: LC-MS Configuration

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes.

-

MS Mode: Positive Ion Mode (ESI+).

-

Scan Range:

100–500 (to capture dimers or adducts).

Step 3: Data Acquisition & Criteria

-

Retention Time (RT): The compound should elute as a sharp peak (tailing factor < 1.2).

-

Mass Accuracy: Observed mass must be within 5 ppm of theoretical (170.0713).

-

Adduct Check: Look for

at

Figure 2: Analytical Decision Workflow

Caption: Decision tree for validating synthesized 5-Aminoquinoline-3-carbonitrile.

Impurity Profiling (Synthetic Context)

When analyzing this compound as a raw material, watch for these common synthetic impurities:

-

5-Nitroquinoline-3-carbonitrile: Precursor.

200 ( -

3-Bromo-5-aminoquinoline: Starting material byproduct.

~223/225 (1:1 isotopic pattern). -

Hydrolysis Product: 5-Aminoquinoline-3-carboxamide.

188 (

References

-

Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain. PLoS ONE, 7(4), e29828.

-

Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-788.

-

Zhang, Q., et al. (2014). 3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides. Analytical Chemistry, 86(4), 1937-1942.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11911, 5-Aminoquinoline.

Sources

Understanding the Molecule: Structure and Physicochemical Properties

An In-depth Technical Guide to the Solubility of 5-Aminoquinoline-3-carbonitrile for Researchers and Drug Development Professionals

Abstract: 5-Aminoquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to a class of molecules known for their diverse biological activities.[1] The effective development and application of this compound are fundamentally dependent on a thorough understanding of its solubility characteristics. Solubility impacts every stage of the research pipeline, from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the predicted solubility of 5-Aminoquinoline-3-carbonitrile based on its molecular structure, outlines authoritative, step-by-step protocols for its experimental determination, and discusses critical factors that influence this key physicochemical property. It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to work effectively with this promising molecule.

The solubility behavior of 5-Aminoquinoline-3-carbonitrile is intrinsically linked to its molecular architecture. The structure features a fused aromatic quinoline core, which is hydrophobic, substituted with two polar functional groups: a primary amine (-NH₂) at position 5 and a nitrile (-C≡N) group at position 3.

-

Quinoline Core: The bicyclic aromatic system is inherently nonpolar and contributes to poor solubility in aqueous media but favorable interactions with aromatic and nonpolar organic solvents.

-

Amino Group (-NH₂): This group is a hydrogen bond donor and a weak base. It significantly increases polarity and can participate in hydrogen bonding with protic solvents. Its basicity (pKa of the conjugate acid of the parent 5-aminoquinoline is ~4.85) means that solubility can be dramatically increased in acidic aqueous solutions due to the formation of a more polar ammonium salt.[2]

-

Nitrile Group (-C≡N): The cyano group is strongly polar and acts as a hydrogen bond acceptor. It enhances solubility in polar aprotic solvents.

The interplay of the hydrophobic core with these two polar, hydrogen-bonding capable groups results in a complex solubility profile, suggesting moderate solubility in a range of polar organic solvents but limited solubility in water and nonpolar hydrocarbons.

Table 1: Predicted Physicochemical Properties of 5-Aminoquinoline-3-carbonitrile

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₁₀H₇N₃ | Derived from structure. |

| Molecular Weight | 169.18 g/mol | Calculated from formula. |

| Appearance | Likely a yellow or brown crystalline solid | Based on related compounds like 5-Aminoquinoline.[3] |

| Melting Point | >200 °C (Decomposition likely) | High degree of polarity, aromaticity, and potential for strong intermolecular hydrogen bonding suggests a high melting point. The melting point of 2-amino-1-phenyl-benzo[f]quinoline-3-carbonitrile is 207°C.[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Structural analysis. |

| Hydrogen Bond Acceptors | 3 (2 from quinoline N and cyano N) | Structural analysis. |

| Predicted logP | ~1.5 - 2.5 | Estimated based on the hydrophobic quinoline core balanced by two polar functional groups. |

Predicted Qualitative Solubility Profile

While specific experimental data for 5-Aminoquinoline-3-carbonitrile is not widely published, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and data from analogous structures.[4][5]

Table 2: Predicted Solubility of 5-Aminoquinoline-3-carbonitrile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High to Moderate | These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating both the polar functional groups and the quinoline ring system. DMSO and DMF are often effective solvents for similar heterocyclic compounds.[5] |

| Acetonitrile, Acetone | Moderate to Low | While polar, these solvents are weaker hydrogen bond acceptors than DMSO or DMF. Solubility is expected to be lower.[6] | |

| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amino and nitrile groups. However, the hydrophobic quinoline core may limit high solubility. Solubility of related compounds in alcohols is often moderate.[7] |